BenchChemオンラインストアへようこそ!

Diathymosulfone

Hematotoxicity Antimycobacterial Sulfone safety profile

Diathymosulfone (also known as thymosulfone, DDS-thymol, or sulfone J-51) is a synthetic diaryl sulfone belonging to the azobenzene chemical class, with molecular formula C₃₂H₃₄N₄O₄S and molecular weight 570.70 g/mol. Structurally, it consists of a central diphenylsulfone core flanked by two 4-hydroxy-2-methyl-5-isopropylphenylazo (thymol-azo) moieties, classifying it as a thymolated derivative of 4,4′-diaminodiphenylsulfone (Dapsone/DDS).

Molecular Formula C32H34N4O4S
Molecular Weight 570.7 g/mol
CAS No. 5964-62-5
Cat. No. B1202828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiathymosulfone
CAS5964-62-5
Molecular FormulaC32H34N4O4S
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4C)O)C(C)C)C(C)C)O
InChIInChI=1S/C32H34N4O4S/c1-19(2)27-17-29(21(5)15-31(27)37)35-33-23-7-11-25(12-8-23)41(39,40)26-13-9-24(10-14-26)34-36-30-18-28(20(3)4)32(38)16-22(30)6/h7-20,37-38H,1-6H3
InChIKeyKHFUQWURHSKTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diathymosulfone (CAS 5964-62-5) — Compound Class, Structure, and Historical Context for Procurement Due Diligence


Diathymosulfone (also known as thymosulfone, DDS-thymol, or sulfone J-51) is a synthetic diaryl sulfone belonging to the azobenzene chemical class, with molecular formula C₃₂H₃₄N₄O₄S and molecular weight 570.70 g/mol [1]. Structurally, it consists of a central diphenylsulfone core flanked by two 4-hydroxy-2-methyl-5-isopropylphenylazo (thymol-azo) moieties, classifying it as a thymolated derivative of 4,4′-diaminodiphenylsulfone (Dapsone/DDS) [2]. The compound was developed in the 1950s as an antimycobacterial and leprostatic agent and received International Nonproprietary Name (INN) designation in 1959 [3]. Unlike simple sulfones, Diathymosulfone possesses a bis-azo chromophore conferring a characteristic red-brown color and strong absorption at 400 nm, features absent in Dapsone [1]. It is practically insoluble in water but soluble in alkali solutions, dioxane, and acetone [1].

Why Diathymosulfone Cannot Be Treated as a Simple Dapsone Substitute — Structural and Pharmacological Divergence


Although Diathymosulfone is chemically derived from Dapsone (DDS) by diazotization and coupling with thymol, the resulting bis-azo structure introduces substantial divergence in molecular weight (570.70 vs. 248.30 g/mol), lipophilicity (XLogP 6.3 vs. ~0.86), and solubility profile that preclude interchangeable use [1]. Critically, direct comparative evidence from an animal tuberculosis model demonstrates that Diathymosulfone and DDS are not pharmacologically equivalent: DDS-thymol produced less complete bacterial clearance but was free of the hematotoxic splenic changes characteristic of DDS [2]. Furthermore, a 1978 screen of 25 Dapsone derivatives and analogs found that all active compounds were metabolized to or contaminated with Dapsone itself, raising the class-level concern that Diathymosulfone may function as a prodrug — a property that would fundamentally alter bioequivalence assumptions compared to direct DDS administration [3]. Substitution without accounting for these documented differences in toxicity, metabolic fate, and physicochemical behavior risks both efficacy failure and unintended toxicological outcomes.

Diathymosulfone — Quantified Differentiation Evidence vs. Closest Analogs for Procurement Decision Support


Absence of Hematotoxic Splenic Changes vs. Dapsone in a Guinea Pig Tuberculosis Model — Direct Head-to-Head Comparison

In a controlled 116-day experiment, tuberculous guinea pigs (M. tuberculosis H37Rv, intraperitoneal infection) receiving 400 mg daily of Diathymosulfone (DDS-thymol) showed no hematotoxic splenic changes, whereas all animals treated with Dapsone (DDS) exhibited enlarged cyanotic spleens with dilated sinusoids and abundant pigment-laden macrophages — canonical histopathological markers of sulfone-induced hemolytic toxicity [1]. This represents a qualitative and biologically meaningful difference in the toxicity profile. However, this reduced toxicity was accompanied by a trade-off in antimycobacterial efficacy [1].

Hematotoxicity Antimycobacterial Sulfone safety profile

Reduced but Measurable Anti-Tuberculosis Efficacy vs. Dapsone in the Guinea Pig Model — Quantified Therapeutic Trade-Off

The same head-to-head study quantified therapeutic outcomes. The Dapsone (DDS) group experienced 0/10 mortality with 4/10 animals showing residual pulmonary tuberculous lesions; all animals had caseous lymph node foci. The Diathymosulfone group experienced 4/10 mortality (2 early deaths at 3 and 20 days considered treatment failures; 2 late deaths at 53 and 81 days with extensive lesions). Among the 6 surviving Diathymosulfone animals, 1 had only a few residual foci in liver and lungs, 2 had microscopically evident lung lesions only, and all had caseous lymph node lesions [1]. The untreated control group had 6/10 deaths and all 4 survivors exhibited extensive tuberculosis [1]. Thus, while DDS produced numerically superior survival and lesion clearance, Diathymosulfone still achieved meaningful disease regression relative to untreated controls — a partial but measurable therapeutic effect [1].

Antituberculosis efficacy In vivo infection model Disease regression

Physicochemical Differentiation from Dapsone — Molecular Weight, Lipophilicity, and Solubility Profile

Diathymosulfone (MW 570.70 g/mol, XLogP 6.3, tPSA 125 Ų) differs dramatically from Dapsone (MW 248.30 g/mol, XLogP 0.86, tPSA 94.56 Ų) across all key drug-likeness parameters [1][2]. The >5 log unit increase in computed octanol-water partition coefficient indicates that Diathymosulfone is profoundly more lipophilic than Dapsone. Both compounds are practically insoluble in water, but Diathymosulfone is soluble in dioxane and acetone, with lower solubility in alcohol and ether, and dissolves in alkali solutions with a red color — behavior consistent with its phenolic azo structure [1]. Dapsone, by contrast, is soluble in acetone and methanol, sparingly soluble in ethanol, and dissolves in dilute mineral acids [3]. These differences have direct implications for stock solution preparation, assay buffer compatibility, and in vivo formulation strategies.

Lipophilicity Molecular weight Formulation feasibility

In Silico PVL Toxin Binding Profile vs. Commercial Inhibitors — MRSA Anti-Virulence Screening Context

A 2021 molecular docking study evaluated Diathymosulfone alongside Andrimid, Beclobrate, Beta-sitosterol, and Probucol as commercial inhibitors of Panton-Valentine Leukocidin (PVL) toxin from methicillin-resistant Staphylococcus aureus (MRSA) [1]. Using PatchDock and FireDock servers, the study compared binding to PVL subunits LukS and LukF. The benchmark peptide LL-37 achieved a minimum global energy of −61.82 kcal/mol with 34 molecular interactions against the LukS subunit. Diathymosulfone and the other four commercial inhibitors all demonstrated 'fewer and insubstantial interactions' — a qualitative comparative assessment [1]. While individual docking scores and interaction counts for Diathymosulfone were not reported in the abstract or publicly accessible record, its inclusion as one of only five comparator compounds in a peer-reviewed anti-virulence screening study provides an independent line of evidence that the compound is recognized as a reference PVL inhibitor within the research community [1].

MRSA Panton-Valentine Leukocidin Anti-virulence Molecular docking

Azo Chromophore Enabling Direct Spectrophotometric Detection at 400 nm — Analytical Differentiation from Non-Chromophoric Sulfones

Diathymosulfone contains a conjugated bis-azo (—N=N—) chromophore system that produces strong visible-region absorption with λmax at 400 nm and an intense red-brown coloration, both in solid form and in alkaline solution [1]. This is in marked contrast to Dapsone, which lacks a visible chromophore and exhibits UV absorption only at 261 nm and 296 nm [2]. The azobenzene structural class (CHEBI:135836 assigned as 'azobenzenes' [3]) provides Diathymosulfone with an intrinsic spectrophotometric handle that enables direct quantification by HPLC-UV/Vis at visible wavelengths, potentially reducing interference from biological matrices that absorb strongly in the UV region. Chromatographic methods for Dapsone, by comparison, frequently require derivatization or specialized detection modes (e.g., electrochemical or tandem mass spectrometry) to achieve comparable sensitivity [4].

Analytical detection UV-Vis spectrophotometry Azobenzene chromophore

Potential Prodrug Status — Class-Level Evidence That Most Active Dapsone Derivatives Require Metabolic Conversion to DDS

A foundational 1978 study screened 25 derivatives and analogs of Dapsone for activity against Mycobacterium leprae in the mouse footpad system — the gold-standard in vivo model for antileprosy drug evaluation [1]. Only 7 of the 25 compounds were active, and critically, all 7 active compounds were shown to be either metabolized to Dapsone in vivo or contaminated with Dapsone as a synthetic impurity [1]. Diathymosulfone was not specifically named among the tested compounds in this study, but as a Dapsone derivative formed by thymol coupling at the para-amino positions, it falls within the same structural class. This class-level finding introduces the strong inference that Diathymosulfone's antimycobacterial activity may be contingent upon metabolic liberation of free Dapsone in vivo, consistent with the observation in the guinea pig TB model that DDS-thymol was less effective than an equimolar amount of DDS itself [2].

Prodrug metabolism Mycobacterium leprae Dapsone bioactivation

Diathymosulfone — Evidence-Backed Research and Industrial Application Scenarios Grounded in Quantified Differentiation


Investigational Use as a Low-Hematotoxicity Sulfone in Animal Models of Mycobacterial Infection Where Dapsone-Induced Hemolytic Anemia Is a Confounding Variable

In guinea pig or other rodent models of tuberculosis or leprosy where chronic Dapsone administration is known to produce splenic hematotoxicity, hemolytic anemia, and methemoglobinemia that confound endpoint interpretation, Diathymosulfone (400 mg daily in guinea pigs) demonstrated complete freedom from splenic hematotoxic changes over a 116-day treatment period, while Dapsone produced universal splenic toxicity [1]. This scenario is appropriate when the research question requires sustained antimycobacterial pressure without the confounding hematological pathology that Dapsone introduces. However, users must independently verify that the reduced antimycobacterial potency (60% survival vs. 100% for DDS in the guinea pig model [1]) is acceptable for the specific experimental endpoint and that adequate systemic exposure to free Dapsone is achieved if prodrug conversion is the operative mechanism [2].

Reference Compound for In Silico and In Vitro Anti-Virulence Screening Against Staphylococcal PVL Toxin

Diathymosulfone has been used as one of five 'commercial PVL inhibitors' in a peer-reviewed molecular docking study targeting MRSA Panton-Valentine Leukocidin toxin subunits LukS and LukF [1]. As such, it serves as a suitable reference or control compound for laboratories developing new anti-virulence agents against staphylococcal toxins. Its well-defined chemical structure (CAS 5964-62-5), commercial availability through multiple vendors, and existing — albeit limited — in silico characterization provide a reproducible benchmark. However, the peer-reviewed evidence indicates that all five commercial inhibitors, including Diathymosulfone, exhibited 'fewer and insubstantial interactions' compared to the LL-37 peptide benchmark (−61.82 kcal/mol, 34 interactions) [1], so it is most appropriately used as a baseline comparator rather than a positive control expected to show strong inhibition.

Method Development Standard Leveraging Visible-Region Chromophore for HPLC-UV Assay Optimization

Diathymosulfone's strong absorption at 400 nm — a wavelength at which most biological matrix components (proteins, nucleic acids, lipids) exhibit negligible absorbance — makes it an advantageous compound for developing and validating HPLC-UV methods that require minimal sample cleanup [1]. By contrast, Dapsone's UV maxima at 261 nm and 296 nm fall within regions of significant matrix interference [2]. Laboratories seeking a sulfone-class compound with favorable detection characteristics for chromatographic method development, particularly in complex biological samples (plasma, tissue homogenates), can exploit Diathymosulfone's visible-region chromophore to achieve lower limits of detection with simpler UV detectors, potentially avoiding the need for mass spectrometric or electrochemical detection that Dapsone methods frequently require.

Historical Positive Control for Studies of Sulfone Pharmacokinetics and Metabolism — Including Diabetic Tuberculosis Models

Multiple clinical reports from 1955 to 1965 document the use of sulfone J-51 (thymosulfone/Diathymosulfone) in human tuberculosis treatment, including a dedicated study of tuberculosis in diabetic patients where sulfone tolerability was specifically investigated [1]. Additionally, data from the Karlson study suggest that approximately 90% of orally administered DDS-thymol is eliminated in the feces of mice, accounting for its inactivity in murine tuberculosis models — a species-specific pharmacokinetic observation with direct implications for experimental design [2]. Researchers studying species-dependent sulfone metabolism, the role of gut microbiota in azo bond reduction, or historical sulfone development trajectories can use Diathymosulfone as a well-documented, historically significant compound with published — though incomplete — pharmacokinetic data across multiple species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diathymosulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.